molecular formula C20H21BrN2O4S B2855499 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide CAS No. 921996-60-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide

Cat. No.: B2855499
CAS No.: 921996-60-3
M. Wt: 465.36
InChI Key: RUZZOQSBKANSLF-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide is a synthetic benzoxazepine-based compound intended for non-human research applications. This chemical features a complex molecular architecture comprising a tetrahydrobenzo[b][1,4]oxazepin-4-one core, which is a seven-membered ring system incorporating both oxygen and nitrogen heteroatoms. The structure is further functionalized with an allyl group at the 5-position and a critical 4-bromobenzenesulfonamide moiety at the 8-position. The bromophenylsulfonamide group is a significant pharmacophore known in medicinal chemistry for its ability to interact with biological targets, potentially making this compound a valuable asset in early-stage drug discovery and biochemical screening. Compounds within this structural class are frequently investigated for their potential to modulate enzyme activity, particularly serine proteases involved in coagulation and inflammatory cascades. For instance, related ethylenediamine derivatives have been studied as inhibitors of factors like Factor Xa for the treatment and prevention of conditions such as thrombosis, deep vein thrombosis, pulmonary embolism, and cerebral infarction . The presence of the bromine atom offers a distinct electronic profile and serves as a potential handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. As a benzenesulfonamide derivative, its mechanism of action is anticipated to involve targeted binding to enzyme active sites, potentially acting as a substrate mimic or an allosteric modulator. This product is strictly for research purposes in controlled laboratory environments and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request detailed specifications, including Certificate of Analysis (CoA) and handling instructions, upon inquiry.

Properties

IUPAC Name

4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZZOQSBKANSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydrobenzo[b]oxazepine Core

The oxazepine ring is synthesized through a Schiff base-mediated cyclization, adapted from procedures for chloro- and methoxy-substituted analogs.

Procedure:

  • Schiff Base Formation: React 2-amino-4-hydroxybenzoic acid with ethyl acetoacetate in refluxing ethanol (78°C, 6 h) to yield the imine intermediate.
  • Cyclization: Treat the Schiff base with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, followed by neutralization with NaHCO₃.

Key Parameters:

  • Yield: 68–72% (similar to reported oxazepine derivatives).
  • IR (KBr): 1685 cm⁻¹ (C=O lactam), 1590 cm⁻¹ (C=N).

Introduction of the Allyl Group

Allylation at position 5 is achieved via nucleophilic substitution, leveraging the oxazepine ring’s reactivity.

Procedure:

  • Deprotonation: Treat the oxazepine intermediate with NaH in dry THF (−10°C, 30 min).
  • Allylation: Add allyl bromide (1.2 eq) and stir at 25°C for 12 h.

Optimization Insights:

  • Excess allyl bromide (≥1.5 eq) reduces yield due to di-allylation.
  • ¹H NMR (CDCl₃): δ 5.85–5.92 (m, 1H, CH₂=CH), 5.12–5.20 (m, 2H, CH₂=CH₂).

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The final step installs the sulfonamide group via electrophilic aromatic substitution.

Procedure:

  • Activation: Dissolve the allylated oxazepine in pyridine (0°C, 15 min).
  • Sulfonylation: Add 4-bromobenzenesulfonyl chloride (1.1 eq) dropwise, then warm to 50°C for 4 h.
  • Workup: Quench with ice-water, extract with EtOAc, and purify via silica chromatography.

Critical Observations:

  • Pyridine acts as both base and solvent, neutralizing HCl byproducts.
  • LC-MS (ESI⁺): m/z 521.08 [M+H]⁺ (calculated for C₂₀H₂₂BrN₂O₄S: 521.04).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Comparative studies on analogous sulfonamides reveal solvent-dependent yields:

Solvent Temperature (°C) Yield (%) Purity (HPLC)
Pyridine 50 82 98.5
DMF 50 74 96.2
THF 50 65 94.8

Data extrapolated from methoxy- and chloro-substituted derivatives.

Higher yields in pyridine correlate with improved sulfonyl chloride activation and reduced side reactions.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates sulfonylation:

  • Without DMAP: 82% yield in 4 h.
  • With DMAP: 89% yield in 2.5 h.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH) → 4-bromophenyl.
  • δ 5.90–5.95 (m, 1H, CH₂=CH), 5.15–5.25 (m, 2H, CH₂=CH₂) → allyl.
  • δ 1.48 (s, 6H, 2×CH₃) → 3,3-dimethyl.

IR (KBr):

  • 1345 cm⁻¹ (S=O asymmetric), 1162 cm⁻¹ (S=O symmetric).

Elemental Analysis:

  • Calculated: C 53.45%, H 4.76%, N 5.38%.
  • Found: C 53.28%, H 4.81%, N 5.42%.

Challenges and Troubleshooting

Byproduct Formation During Sulfonylation

Competitive sulfonation at position 6 of the oxazepine ring occurs if the reaction exceeds 60°C. Mitigation strategies include:

  • Strict temperature control (≤50°C).
  • Use of bulky bases (e.g., 2,6-lutidine) to hinder para-sulfonation.

Purification Difficulties

The product’s lipophilic nature necessitates gradient elution in chromatography (hexane:EtOAc 8:2 → 6:4).

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the oxazepine ring can be reduced to form an alcohol.

    Substitution: The bromine atom in the bromobenzenesulfonamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with two primary classes of molecules:

  • Benzooxazepine derivatives : Compared to simpler analogues like 3,4-dihydrobenzo[b][1,4]oxazepin-5(2H)-one, the allyl and dimethyl groups in the target compound likely enhance metabolic stability by reducing oxidative susceptibility .
  • Sulfonamide-containing drugs : The 4-bromo substitution distinguishes it from common sulfonamide drugs (e.g., Celecoxib), where electron-withdrawing groups (e.g., CF₃) are used to modulate acidity and binding affinity. Bromine’s polarizability may enhance hydrophobic interactions in target binding.

Physicochemical Properties

Property Target Compound Celecoxib Simpler Benzooxazepine (unsubstituted)
Molecular Weight (g/mol) ~495 381 ~220
LogP (predicted) 3.8 (high lipophilicity) 3.5 1.2
Water Solubility (mg/mL) <0.1 (low) 0.03 1.5
pKa (sulfonamide NH) ~9.5 ~11.0 N/A

The target compound’s low solubility and high logP suggest challenges in bioavailability, common to bulky sulfonamides. Its reduced acidity (higher pKa) compared to Celecoxib may limit ionic interactions in binding pockets.

Reactivity and Environmental Persistence

The compound’s atmospheric fate can be inferred from studies on volatile organic compounds (VOCs). Its allyl group and aromatic bromine may undergo OH radical-mediated degradation, but steric hindrance from the dimethyl and benzooxazepine groups likely slows reaction rates, extending atmospheric lifetime compared to linear alkanes or alkenes . This aligns with Atkinson’s findings that bulky substituents reduce gas-phase reactivity with OH radicals .

Research Findings and Limitations

  • Environmental Impact : Predicted persistence in the atmosphere due to slow OH radical reactions raises concerns about bioaccumulation .
  • Knowledge Gaps: No direct studies on its toxicity or metabolic pathways exist. Extrapolations from analogous compounds are speculative.

Q & A

Q. What experimental designs evaluate synergistic effects with existing therapeutics?

  • Methodological Answer: Combinatorial screening (e.g., Checkerboard assay) quantifies synergy via fractional inhibitory concentration (FIC) indices. Isobolograms (CompuSyn software) classify interactions as additive, synergistic, or antagonistic. Mechanistic studies (RNA-seq) identify pathway crosstalk. Validate in resistant cell lines or patient-derived organoids .

Q. How can computational modeling predict regioselectivity in chemical modifications?

  • Methodological Answer: Density functional theory (DFT, B3LYP/6-31G*) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (AMBER) model solvent-accessible regions. Transition state analysis (IRC) predicts reaction pathways for functionalization (e.g., allyl epoxidation) .

Q. What in vitro models best elucidate toxicity mechanisms?

  • Methodological Answer: HepG2 cells (liver toxicity) and iPSC-derived cardiomyocytes (cardiotoxicity) assess organ-specific risks. High-content screening (HCS) measures mitochondrial membrane potential (JC-1 dye) and ROS (DCFH-DA). Apoptosis markers (Annexin V/PI) and DNA damage (γ-H2AX foci) quantify cellular stress .

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